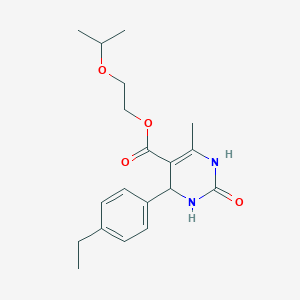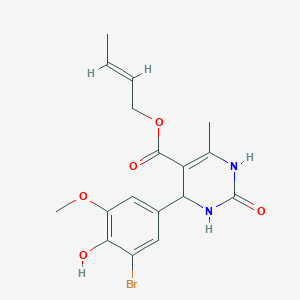![molecular formula C12H20O2 B3871296 (6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B3871296.png)
(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol
Descripción general
Descripción
(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol, also known as Trolox, is a synthetic derivative of vitamin E. It has been widely used in scientific research due to its antioxidant properties and ability to scavenge free radicals.
Mecanismo De Acción
(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol exerts its antioxidant effects by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing damage to cells. This compound can also regenerate other antioxidants, such as vitamin C and glutathione, which further enhances its antioxidant activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit lipid peroxidation, reduce oxidative stress-induced DNA damage, and protect against mitochondrial dysfunction. This compound has also been shown to have anti-inflammatory effects and can modulate immune cell function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, this compound has some limitations. It can interfere with certain assays, such as the DCF assay, which measures reactive oxygen species levels. This compound can also have non-specific effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol. One area of interest is its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Another area of interest is its use in combination with other antioxidants to enhance their activity. Additionally, the development of this compound derivatives with improved properties, such as increased bioavailability and specificity, is an area of ongoing research.
In conclusion, this compound is a synthetic derivative of vitamin E that has been extensively used in scientific research due to its antioxidant properties and ability to scavenge free radicals. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has several potential applications in various fields of research and continues to be an area of active investigation.
Aplicaciones Científicas De Investigación
(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol has been extensively used in scientific research as an antioxidant and free radical scavenger. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and hepatocytes. This compound has also been used to study the role of oxidative stress in aging, neurodegenerative diseases, and cancer.
Propiedades
IUPAC Name |
(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-8-4-9(2)12(6-13)7-14-5-11(8)10(12)3/h4,9-11,13H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTGCUSOBOCMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C2COCC1(C2C)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methoxy-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3871226.png)
![2-(4-methoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3871227.png)
![2,6-difluoro-N-(2-methoxyethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3871233.png)
![N-[2-(3-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B3871237.png)
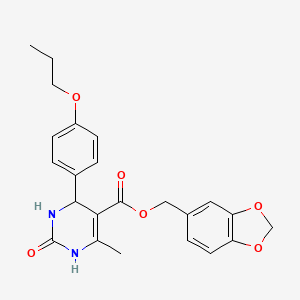
![isopropyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B3871267.png)
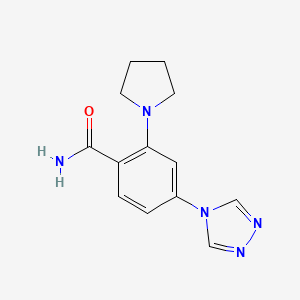
![N-(3,5-dimethylphenyl)-3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3871281.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B3871285.png)
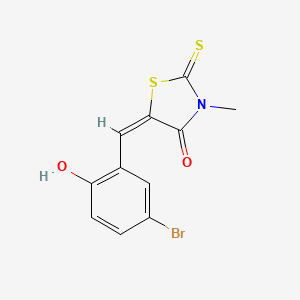
![3-(1-naphthyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3871303.png)
